molecular formula C15H20BrNO B7967380 1-(4-(4-Bromophenyl)piperidin-1-yl)-2-methylpropan-1-one

1-(4-(4-Bromophenyl)piperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B7967380
M. Wt: 310.23 g/mol
InChI Key: GCMPRYBUZKHLFS-UHFFFAOYSA-N
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Description

1-(4-(4-Bromophenyl)piperidin-1-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-(4-Bromophenyl)piperidin-1-yl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and piperidine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reactions, including alkylation with 2-bromo-2-methylpropane, to yield the final product.

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(4-(4-Bromophenyl)piperidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-(4-(4-Bromophenyl)piperidin-1-yl)-2-methylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the mechanisms of action of piperidine derivatives and their effects on biological systems.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Bromophenyl)piperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(4-Bromophenyl)piperidin-1-yl)-2-methylpropan-1-one can be compared with other piperidine derivatives, such as:

    1-(4-Phenylpiperidin-1-yl)-2-methylpropan-1-one: Similar in structure but lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    1-(4-(4-Chlorophenyl)piperidin-1-yl)-2-methylpropan-1-one: Contains a chlorine atom instead of bromine, which can influence its pharmacokinetic properties and potency.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

1-[4-(4-bromophenyl)piperidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c1-11(2)15(18)17-9-7-13(8-10-17)12-3-5-14(16)6-4-12/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMPRYBUZKHLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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